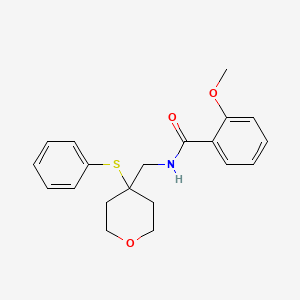

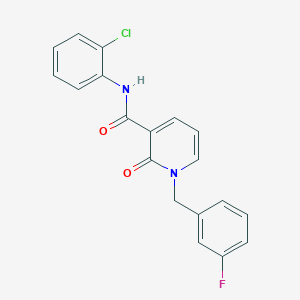

![molecular formula C12H13N3O2 B2871729 8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione CAS No. 2503203-76-5](/img/structure/B2871729.png)

8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the tetrahydroimidazo[1,2-a]pyrimidine class . These compounds are known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of a carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives . The synthesis of the carbohydrazide is accomplished in several steps from commercially available 2-amino pyrimidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the alkylation or acylation of the secondary amine . This is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Inhibitor Development

The compound has been utilized in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, demonstrating improved in vivo metabolic stability. This synthesis involves intramolecular cyclization derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, showcasing its potential in the development of inhibitors with enhanced pharmacokinetic properties (Dinsmore et al., 2000).

Photophysical Properties and Organic Dyes

A series of derivatives of this compound, specifically 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, were synthesized to investigate their photophysical properties. These derivatives displayed intense fluorescence when excited with UV light, demonstrating large Stokes shifts and high absolute quantum yields. This indicates the compound's potential as a foundation for developing new organic dyes with tunable emission properties (Marchesi, Brenna, & Ardizzoia, 2019).

Catalytic Synthesis of Bicyclic Imidazole Derivatives

The compound's structure has also been employed in the catalytic synthesis of bicyclic imidazole derivatives through a novel one-pot catalytic process. This method allows for the selective formation of hydroxy-functionalized bicyclic imidazoles, demonstrating its utility in synthetic chemistry for producing complex organic structures (Bäuerlein et al., 2009).

Electro-reducible p-dione Adducts

The compound has contributed to the development of electro-reducible p-dione adducts through a facilitated condensation process. This has led to the synthesis of compounds with unusual high density and electrochemical properties, indicating its use in creating materials with potential electronic applications (Joyce et al., 2012).

Mecanismo De Acción

Direcciones Futuras

The development of new antimicrobial agents remains a major challenging task due to the intensely increasing multi-drug resistant microbial infections . Compounds like “8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione” could potentially be explored further for their antimicrobial properties.

Propiedades

IUPAC Name |

8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDSBVYIHCOVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

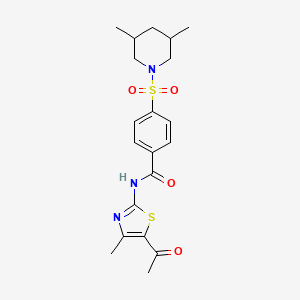

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)

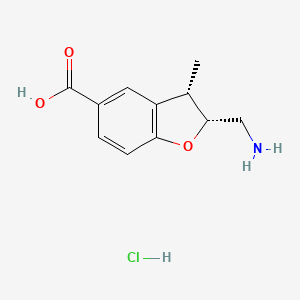

![2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871651.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2871654.png)

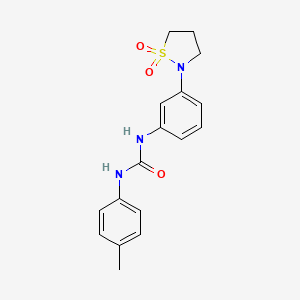

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)